5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one
Description
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one is a hydroxypyridinone derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.29 . This compound belongs to a class of molecules known for their metal-chelating properties, particularly iron, due to the hydroxypyridinone core. The piperidinylmethyl substituent at the 2-position enhances lipophilicity, which may improve membrane permeability compared to simpler analogues.
Properties
IUPAC Name |
5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-9-12(16)11(15)7-10(13)8-14-5-3-2-4-6-14/h7,9,16H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCCYLGORXTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated precursor of the pyridinone.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperidinylmethyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The compound may influence various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Physicochemical Properties
Spectral Data Comparisons
- IR Spectroscopy: The target compound’s IR spectrum would show a broad O-H stretch (~3240 cm⁻¹) and C=O ketone vibration (~1635 cm⁻¹), similar to Vc and 14h .
- NMR Data: The piperidinylmethyl group in the target compound would produce distinct proton signals (e.g., δ 2.50 ppm for N-CH₃) compared to Vc’s phenethylamino protons (δ 7.22–7.48 ppm for aromatic hydrogens) .
Biological Activity
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one, a synthetic organic compound belonging to the class of pyridinones, has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy in different applications.
Chemical Structure and Synthesis
The compound possesses a hydroxyl group, a methyl group, and a piperidinylmethyl group attached to a pyridinone ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridinone Ring : Through condensation reactions between suitable aldehydes and amines followed by cyclization.
- Introduction of the Piperidinylmethyl Group : Via nucleophilic substitution reactions.
- Hydroxylation : Accomplished through selective oxidation of precursor compounds .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and piperidinylmethyl groups are crucial for binding to these targets, modulating their activity, and influencing various biochemical pathways. This modulation can lead to significant biological effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : The compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In vitro tests indicated that derivatives of similar piperidine compounds demonstrated effective antifungal properties against Candida albicans and other fungal strains .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in different biological contexts:
- Study on Antibacterial Efficacy : A study evaluated various piperidine derivatives, including this compound, revealing substantial antibacterial activity with inhibition zones reaching up to 24 mm against resistant strains .
- Evaluation of Antifungal Properties : Another study focused on the antifungal activity of piperidine derivatives, where the compound demonstrated significant inhibition against pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections .
Comparison with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Structure | High (MIC 0.0039 - 0.025 mg/mL) | Moderate |
| 4-Hydroxy-2-methyl-1-(piperidin-1-ylmethyl)pyridin-3(1H)-one | - | Moderate | Low |
| 5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one | - | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
